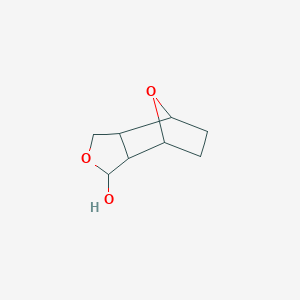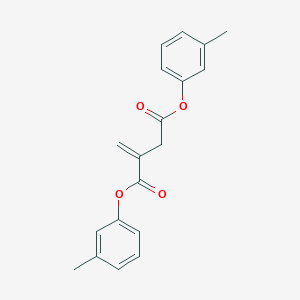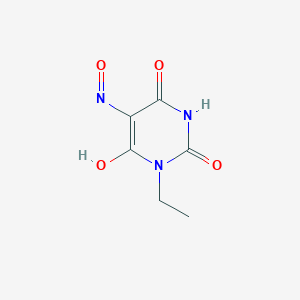
1-Ethyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an ethyl group, a hydroxyimino group, and three keto groups at positions 2, 4, and 6 of the pyrimidine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of ethyl acetoacetate with urea, followed by oxidation and hydrolysis steps The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrimidine ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
1-Ethyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of agrochemicals and dyes due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
- 1-Methyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione
- 1-Propyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione
- 1-Butyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione
Comparison: Compared to its similar compounds, 1-Ethyl-5-(hydroxyimino)pyrimidine-2,4,6(1H,3H,5H)-trione exhibits unique properties due to the presence of the ethyl group This group can influence the compound’s solubility, reactivity, and biological activity
Propiedades
Número CAS |
74003-47-7 |
|---|---|
Fórmula molecular |
C6H7N3O4 |
Peso molecular |
185.14 g/mol |
Nombre IUPAC |
1-ethyl-6-hydroxy-5-nitrosopyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7N3O4/c1-2-9-5(11)3(8-13)4(10)7-6(9)12/h11H,2H2,1H3,(H,7,10,12) |
Clave InChI |
QORJFTVWLZSOHH-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(=O)NC1=O)N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



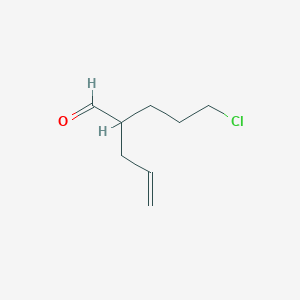
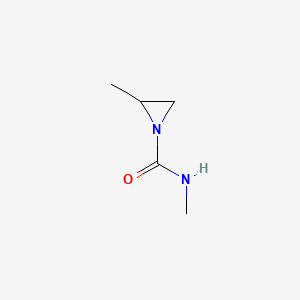
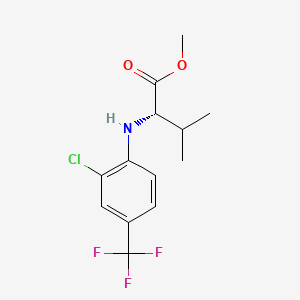
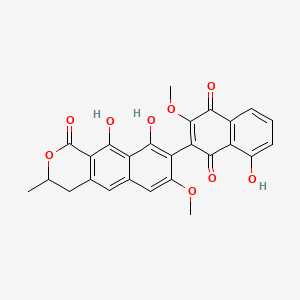
![N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442613.png)
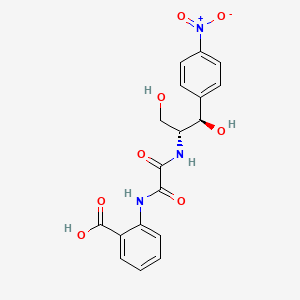
![2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate](/img/structure/B14442626.png)
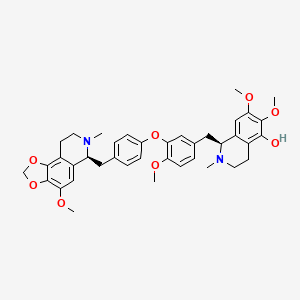
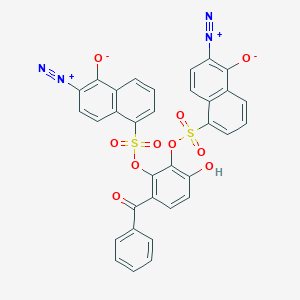
![1,1'-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14442656.png)
